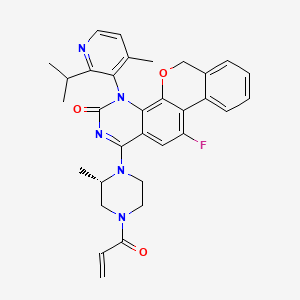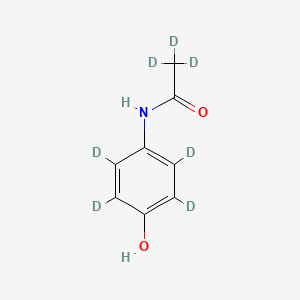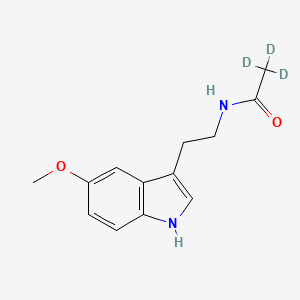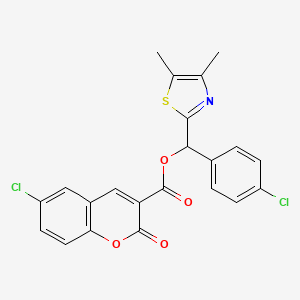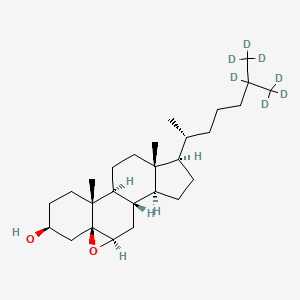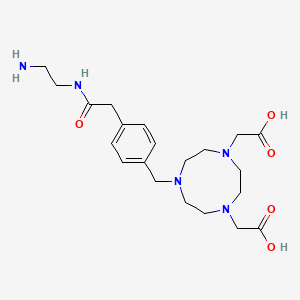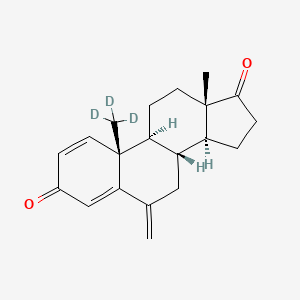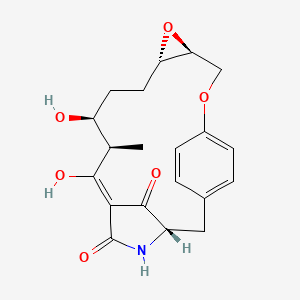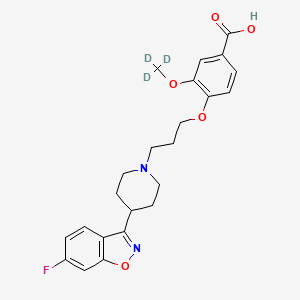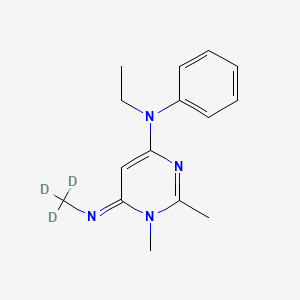
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl group, two methyl groups, a phenyl group, and a trideuteriomethylimino group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced through alkylation and arylation reactions using suitable reagents like alkyl halides and aryl halides.
Incorporation of the Trideuteriomethylimino Group: The trideuteriomethylimino group can be introduced through a nucleophilic substitution reaction using trideuteriomethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms
Substitution: Substituted derivatives with new functional groups replacing existing ones
科学的研究の応用
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their effects on enzymes, receptors, and cellular processes.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as electronic or optical materials.
Isotope Labeling: The presence of trideuteriomethyl groups makes the compound useful in isotope labeling studies, where deuterium-labeled compounds are used to trace metabolic pathways or reaction mechanisms.
作用機序
The mechanism of action of N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
N-ethyl-1,2-dimethyl-N-phenylpyrimidin-4-amine: Lacks the trideuteriomethylimino group, which may result in different biological activity and stability.
N-ethyl-1,2-dimethyl-N-phenyl-6-methyliminopyrimidin-4-amine: Contains a methylimino group instead of a trideuteriomethylimino group, which may affect its isotopic labeling applications.
Uniqueness
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine is unique due to the presence of the trideuteriomethylimino group, which provides distinct advantages in isotope labeling studies. This feature allows researchers to trace the compound’s metabolic fate and reaction mechanisms more accurately compared to non-deuterated analogs.
特性
分子式 |
C15H20N4 |
|---|---|
分子量 |
259.36 g/mol |
IUPAC名 |
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine |
InChI |
InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3/i3D3 |
InChIキー |
JABSKGQQWUDVRU-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N=C1C=C(N=C(N1C)C)N(CC)C2=CC=CC=C2 |
正規SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


